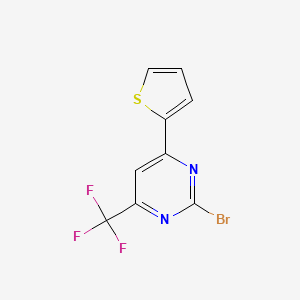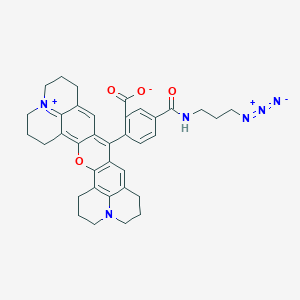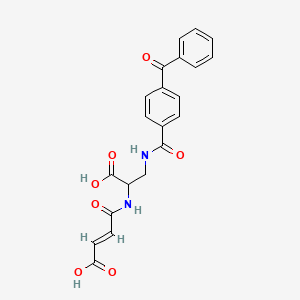
3-(Benzophenone-4-carboxamido)-2-hemimaleaimidopropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzophenone-4-carboxamido)-2-hemimaleaimidopropanoic acid is a maleimide derivative known for its cross-linking properties. It is primarily used in research settings for its ability to form stable covalent bonds with proteins and other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzophenone-4-carboxamido)-2-hemimaleaimidopropanoic acid typically involves the reaction of benzophenone-4-carboxylic acid with maleic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques and purification methods such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzophenone-4-carboxamido)-2-hemimaleaimidopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the maleimide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
3-(Benzophenone-4-carboxamido)-2-hemimaleaimidopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent in polymer chemistry.
Biology: Employed in protein labeling and modification studies.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The compound exerts its effects primarily through the formation of covalent bonds with target molecules. The maleimide group reacts with thiol groups in proteins, forming stable thioether linkages. This cross-linking mechanism is crucial for its applications in protein modification and labeling .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Benzoylbenzoyl)-2-maleimidoacetamide
- 4-Benzoylbenzoyl chloride
- N-(4-Benzoylbenzoyl)-2-maleimidoethane
Uniqueness
Compared to similar compounds, 3-(Benzophenone-4-carboxamido)-2-hemimaleaimidopropanoic acid offers unique cross-linking capabilities due to its specific structure, which allows for efficient and stable covalent bond formation with biomolecules .
Propiedades
Fórmula molecular |
C21H18N2O7 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(E)-4-[[2-[(4-benzoylbenzoyl)amino]-1-carboxyethyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H18N2O7/c24-17(10-11-18(25)26)23-16(21(29)30)12-22-20(28)15-8-6-14(7-9-15)19(27)13-4-2-1-3-5-13/h1-11,16H,12H2,(H,22,28)(H,23,24)(H,25,26)(H,29,30)/b11-10+ |
Clave InChI |
BGSFJBNFERXMTD-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)NC(=O)/C=C/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


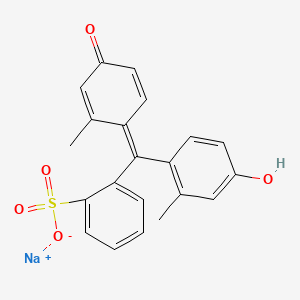
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)
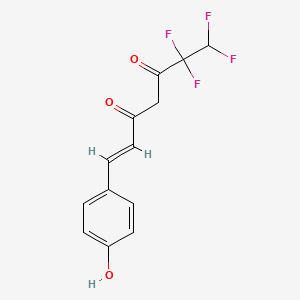
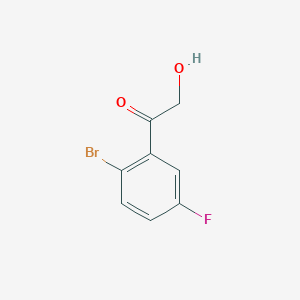
![[3-(6-Azidohexyloxy)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B13723629.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13723632.png)
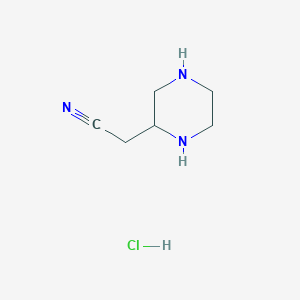
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13723636.png)
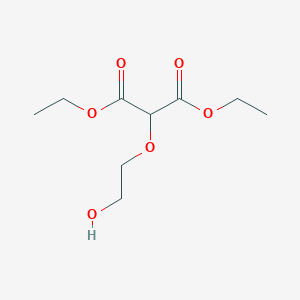
![Methyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13723643.png)
![(2R)-6-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13723652.png)
